molecular formula C16H25BrN2Si B8751757 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-1-[tris(1-methylethyl)silyl]-

1H-Pyrrolo[2,3-b]pyridine, 6-bromo-1-[tris(1-methylethyl)silyl]-

Cat. No. B8751757
M. Wt: 353.37 g/mol
InChI Key: GFSMUGLUDMWSGT-UHFFFAOYSA-N
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Patent
US08729078B2

Procedure details

In a 25 mL round-bottomed flask, 6-bromo-1H-pyrrolo[2,3-b]pyridine (250 mg, 1.27 mmol, Eq: 1.00), TIPS-OTf (972 mg, 860 μl, 3.17 mmol, Eq: 2.5) and DIEA (492 mg, 665 μl, 3.81 mmol, Eq: 3) were combined with dioxane (6.25 ml) to give a light brown solution. The reaction mixture was heated to 55° C. and stirred for 16 h. The reaction mixture was poured into 20 mL EtOAc and extracted with sat NaHCO3 (3×10 mL). The organic layers were dried over MgSO4 and concentrated in vacuo. The crude material was purified by flash chromatography (silica gel, 12 g, 5% to 10% EtOAc in hexanes) to give 6-bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (380 mg, 85%) of colorless oil.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
860 μL
Type
reactant
Reaction Step One
Name
Quantity
665 μL
Type
reactant
Reaction Step One
Quantity
6.25 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]2[NH:8][CH:9]=[CH:10][C:5]2=[CH:4][CH:3]=1.[Si:11](OS(C(F)(F)F)(=O)=O)([CH:18]([CH3:20])[CH3:19])([CH:15]([CH3:17])[CH3:16])[CH:12]([CH3:14])[CH3:13].CCN(C(C)C)C(C)C.O1CCOCC1>CCOC(C)=O>[Br:1][C:2]1[N:7]=[C:6]2[N:8]([Si:11]([CH:18]([CH3:20])[CH3:19])([CH:15]([CH3:17])[CH3:16])[CH:12]([CH3:14])[CH3:13])[CH:9]=[CH:10][C:5]2=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
BrC1=CC=C2C(=N1)NC=C2
Name
Quantity
860 μL
Type
reactant
Smiles
[Si](C(C)C)(C(C)C)(C(C)C)OS(=O)(=O)C(F)(F)F
Name
Quantity
665 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
6.25 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a light brown solution
EXTRACTION
Type
EXTRACTION
Details
extracted with sat NaHCO3 (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (silica gel, 12 g, 5% to 10% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC=C2C(=N1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 380 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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